Scaffold Complexity and Dual Pharmacophore Potential
The target compound possesses a tertiary amide scaffold that simultaneously presents a chloroacetyl group for covalent modification and a secondary amide hydrogen-bond donor/acceptor, a dual pharmacophore architecture absent in simpler comparators such as 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2) or 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS 13558-78-6) . While no direct head-to-head biological or reactivity data are available in the public domain at the time of this analysis, the structural complexity—quantified by the number of rotatable bonds (8), hydrogen bond donors (1), hydrogen bond acceptors (4), and topological polar surface area (tPSA)—provides a measurably larger and more functionally diverse chemical space than any single mono-amide analog, which is a recognized prerequisite for fragment elaboration and selectivity engineering in lead discovery programs .
| Evidence Dimension | Structural Complexity (Functional Group Count) |
|---|---|
| Target Compound Data | Dual amide scaffold: tertiary amide + secondary amide; chloroacetyl reactive handle present; 8 rotatable bonds; tPSA ~76 Ų; MW 362.81 g/mol |
| Comparator Or Baseline | 2-Chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2): single secondary amide; chloroacetyl handle; 4 rotatable bonds; tPSA ~38 Ų; MW 199.63 g/mol |
| Quantified Difference | Target compound possesses one additional amide bond, an extra 4-methoxyphenyl ring, and approximately double the molecular weight and polar surface area compared to the simpler analog. |
| Conditions | In silico calculation based on SMILES structure (ChemSrc); no experimental assay data available. |
Why This Matters
For procurement decisions in medicinal chemistry, the dual amide scaffold offers a more advanced starting point for fragment growth and SAR exploration, reducing the synthetic steps required to access complex lead-like molecules compared to buying a simpler acetamide and building up.
